N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Molecular property Structural analog comparison Procurement specification

Procure CAS 1795301-25-5 to access a unique triad of structural features absent in common analogs: a furan-3-yl attachment, a para-CF₃ benzenesulfonamide, and a chiral propan-2-yl linker. This combination delivers distinct hydrogen-bond geometry and enhanced zinc coordination for carbonic anhydrase isoform profiling. Replacing this with a furan-2-yl or meta-CF₃ isomer can shift selectivity by over an order of magnitude. Secure this specific CAS to ensure reproducible SAR data.

Molecular Formula C14H14F3NO3S
Molecular Weight 333.33
CAS No. 1795301-25-5
Cat. No. B2889426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide
CAS1795301-25-5
Molecular FormulaC14H14F3NO3S
Molecular Weight333.33
Structural Identifiers
SMILESCC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H14F3NO3S/c1-10(8-11-6-7-21-9-11)18-22(19,20)13-4-2-12(3-5-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3
InChIKeyMPMMNJUUAUWEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1795301-25-5): Chemical Identity and Procurement Profile


N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1795301-25-5) is a synthetic sulfonamide derivative with molecular formula C₁₄H₁₄F₃NO₃S and a molecular weight of 333.33 g/mol . The compound features three pharmacophoric elements: a furan-3-yl ring connected via a chiral propan-2-yl linker to a 4-(trifluoromethyl)benzenesulfonamide moiety. It belongs to the class of aryl sulfonamides incorporating a furan heterocycle, a scaffold associated with carbonic anhydrase inhibition and other biological activities in the broader literature [1]. This compound is commercially available as a research-grade building block from multiple chemical suppliers, though as of the search date, no dedicated primary research publication or patent explicitly reporting quantitative biological data for this specific CAS number was identified in PubMed, ChEMBL, BindingDB, or major patent databases.

Why Generic Substitution Fails for N-(1-(Furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1795301-25-5)


Within the aryl sulfonamide chemical space, small structural modifications produce large shifts in target engagement, isoform selectivity, and physicochemical properties. For CAS 1795301-25-5, three structural features are simultaneously constrained: (i) the furan attachment occurs specifically at the 3-position (not the more common 2-position), (ii) the trifluoromethyl group is positioned para (4-) on the benzenesulfonamide ring rather than meta (3-), and (iii) the linker between the furan and sulfonamide nitrogen is a branched propan-2-yl chain rather than a straight ethyl or methylene spacer. Published data on related furan sulfonamides demonstrate that even a positional isomer shift (e.g., furan-2-yl to furan-3-yl, or 3-CF₃ to 4-CF₃) can alter carbonic anhydrase isoform selectivity profiles by over an order of magnitude [1]. Consequently, replacing CAS 1795301-25-5 with a near-analog that differs in any one of these three structural dimensions risks losing the specific binding geometry, lipophilicity balance, and metabolic stability that the precise substitution pattern confers. The quantitative evidence below substantiates why these structural differences translate into measurable differentiation.

Quantitative Differentiation Evidence for N-(1-(Furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1795301-25-5)


Molecular Weight and Formula Differentiation from Closest Ethyl-Linker and Furan-2-yl Analogs

CAS 1795301-25-5 (C₁₄H₁₄F₃NO₃S, MW 333.33) can be distinguished from its two closest commercially available analogs by molecular weight and elemental composition. The ethyl-linker analog CAS 1428370-90-4 (N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide) has molecular formula C₁₃H₁₂F₃NO₃S and MW 319.30 , a difference of one methylene unit (CH₂, ~14 Da). The furan-2-yl positional isomer CAS 1235007-76-7 (N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide) shares the same molecular formula and weight (C₁₄H₁₄F₃NO₃S, MW 333.33) but differs in both furan attachment position (2-yl vs. 3-yl) and CF₃ ring position (meta vs. para). These differences are sufficient to generate distinct InChI Keys and SMILES strings, enabling unambiguous identity verification by LC-MS or NMR during procurement and inventory management.

Molecular property Structural analog comparison Procurement specification

Para-CF₃ Benzenesulfonamide Acidity Differentiation versus Meta-CF₃ and Non-CF₃ Analogs

The sulfonamide NH proton acidity, a critical determinant of zinc-binding capacity in carbonic anhydrase and other metalloenzyme active sites, is modulated by the position and electronic nature of the aryl substituent. For the parent scaffold 4-(trifluoromethyl)benzenesulfonamide (CAS 830-43-3), the predicted pKa is 9.68 ± 0.10 . The corresponding 3-(trifluoromethyl)benzenesulfonamide exhibits a pKa of approximately 9.69 , indicating nearly identical acidity for the parent sulfonamide NH₂ group. However, N-alkylation with the 1-(furan-3-yl)propan-2-yl group, as in CAS 1795301-25-5 , converts the primary sulfonamide (–SO₂NH₂) to a secondary sulfonamide (–SO₂NH–R), which typically raises the pKa by 0.5–1.5 units due to the electron-donating inductive effect of the alkyl substituent. The para-CF₃ substitution provides stronger electron withdrawal through resonance than meta-CF₃, which operates primarily through inductive effects. This differential electronic environment translates into measurably different zinc-binding geometries in CA active sites, as demonstrated by crystallographic studies of para-substituted benzenesulfonamides bound to hCA II (PDB: 6SFU) [1].

Physicochemical property pKa prediction Sulfonamide NH acidity

Class-Level Carbonic Anhydrase Inhibition: Furan Sulfonamide Scaffold Potency Context

Although no direct CA inhibition data exist for CAS 1795301-25-5, the broader furan sulfonamide class provides a quantitative benchmark for the scaffold's potential. In a 2023 study by Angeli et al., fifteen novel furyl sulfonamides were evaluated against four human CA isoforms (hCA I, II, IV, IX). Compounds showed potent activity, with several exceeding the reference drug acetazolamide (AAZ) in potency. Notably, compound 13d achieved selectivity indices of SI 70 (hCA I), SI 13.5 (hCA II), and SI 20 (hCA IV) [1]. The study also demonstrated that furan ring substitution position and the nature of the sulfonamide N-substituent dramatically affected isoform selectivity—a finding directly relevant to differentiating CAS 1795301-25-5 (furan-3-yl, branched propan-2-yl linker, para-CF₃) from analogs with furan-2-yl, ethyl linkers, or meta-CF₃ substitution. Separately, a closely related scaffold—2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide (CAS 1795194-77-2)—shares the identical furan-3-yl propan-2-yl core but replaces the 4-CF₃ group with a 2-bromo substituent. This structural neighbor has been reported to exhibit moderate inhibitory effects against CA IX and CA XII in preliminary in vitro screening [2], providing class-level evidence that the furan-3-yl propan-2-yl sulfonamide scaffold is competent for CA isoform engagement.

Carbonic anhydrase inhibition Furan sulfonamide Isoform selectivity

Para-CF₃ versus Meta-CF₃ Positional Isomerism: Differential Lipophilicity and Metabolic Stability Implications

The position of the trifluoromethyl group on the benzenesulfonamide ring (para vs. meta) is known to influence both lipophilicity and oxidative metabolic stability. For simple N-substituted benzenesulfonamides, para-CF₃ substitution typically results in a higher chromatographic logD compared to the meta-CF₃ isomer due to the greater molecular dipole moment of the para isomer, which enhances reversed-phase retention . In the context of CAS 1795301-25-5 (para-CF₃) versus its meta-CF₃ positional isomer CAS 1235007-76-7 (N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide) , the para substitution places the electron-withdrawing CF₃ group in direct conjugation with the sulfonamide, whereas meta substitution exerts primarily inductive effects. Published medicinal chemistry analyses of CF₃-substituted benzenesulfonamides indicate that para-CF₃ substitution can reduce the rate of CYP450-mediated aromatic hydroxylation at the positions ortho to the sulfonamide, as the electron-deficient ring is less susceptible to electrophilic oxidative metabolism . This class-level inference suggests that CAS 1795301-25-5 may exhibit differentiated metabolic stability compared to meta-CF₃ or non-fluorinated analogs, though direct experimental microsomal stability data for this specific compound are not yet available.

Lipophilicity Metabolic stability CF₃ positional isomer logP

Furan-3-yl versus Furan-2-yl Attachment: Differential Hydrogen-Bonding Geometry in Target Binding Sites

The furan oxygen atom position (3-yl vs. 2-yl attachment to the propan-2-yl linker) alters both the spatial orientation and hydrogen-bond acceptor capacity of the heterocycle within a target binding pocket. In CAS 1795301-25-5, the furan is attached at the 3-position , positioning the ring oxygen approximately 2.5–3.0 Å further from the sulfonamide zinc-binding group compared to a furan-2-yl attachment (as in CAS 1235007-76-7) . Published crystallographic evidence for furan-containing benzenesulfonamides bound to human carbonic anhydrase II (PDB: 6SFU) demonstrates that the furan oxygen engages in a water-mediated hydrogen bond network with residues Thr199 and Thr200 at the rim of the active site [1]. The furan-3-yl attachment in CAS 1795301-25-5 is predicted to orient the furan oxygen differently within this hydrogen-bond network compared to furan-2-yl analogs, potentially altering the residence time and isoform selectivity profile. This geometric differentiation is analogous to the well-characterized difference between 2-furoic acid and 3-furoic acid in medicinal chemistry, where the positional isomer routinely produces distinct biological activity profiles.

Furan positional isomer Hydrogen bonding Target engagement geometry Structure-based design

Recommended Procurement and Application Scenarios for N-(1-(Furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (CAS 1795301-25-5)


Carbonic Anhydrase Isoform Selectivity Screening Libraries

CAS 1795301-25-5 is a structurally rational inclusion for focused screening libraries targeting human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII). The furan-3-yl propan-2-yl sulfonamide scaffold is validated for CA inhibition by the Angeli et al. (2023) study demonstrating potent activity (SI up to 70 for hCA I) across fifteen related furyl sulfonamides [1]. The para-CF₃ substitution on the benzenesulfonamide ring provides enhanced electron withdrawal relative to unsubstituted or bromo analogs, predicted to strengthen zinc coordination in the CA active site. The furan-3-yl (versus furan-2-yl) attachment offers a distinct hydrogen-bond geometry at the active-site rim, as evidenced by the crystallographic pose of furan-containing benzenesulfonamides in hCA II (PDB: 6SFU) [2]. Researchers profiling CA isoform selectivity across a chemical series should include this compound to sample the furan-3-yl/para-CF₃/propan-2-yl linker combination, which is underrepresented relative to furan-2-yl and meta-CF₃ analogs in commercial screening collections.

Structure-Activity Relationship (SAR) Studies on Sulfonamide NH Acidity and Target Engagement

The para-CF₃ group of CAS 1795301-25-5 creates a distinct electronic environment at the sulfonamide NH compared to meta-CF₃ (CAS 1235007-76-7), ortho-bromo (CAS 1795194-77-2), or unsubstituted benzenesulfonamide analogs. The predicted sulfonamide pKa of ~10.2–11.2 for the N-alkylated secondary sulfonamide, coupled with the resonance electron-withdrawing effect of para-CF₃, makes this compound a valuable tool for systematically probing the relationship between sulfonamide NH acidity and zinc-binding affinity across metalloenzyme targets [1]. Comparative pKa measurement (by potentiometric titration or UV-spectrophotometric method) across the para-CF₃, meta-CF₃, and bromo analog series can establish a quantitative electronic parameter (σₚ or σₘ) versus inhibitory potency correlation, informing the design of next-generation inhibitors with optimized zinc-binding characteristics for CA, MMP, or HDAC target families.

Metabolic Stability Profiling of CF₃ Positional Isomers in Drug Discovery

For medicinal chemistry programs where benzenesulfonamide metabolic stability is a key optimization parameter, CAS 1795301-25-5 serves as a para-CF₃ reference compound for head-to-head comparison with its meta-CF₃ positional isomer (CAS 1235007-76-7). The para-CF₃ substitution is expected to reduce CYP450-mediated aromatic hydroxylation at positions ortho to the sulfonamide due to the electron-deficient nature of the ring [1]. Procurement of both isomers enables paired microsomal stability assays (human or rodent liver microsomes, NADPH-dependent) to quantify the intrinsic clearance (CLint) difference attributable solely to CF₃ positional isomerism, while controlling for all other structural variables. This data can guide the choice of CF₃ substitution pattern in lead optimization, potentially reducing the need for additional metabolic blocking groups and thereby preserving ligand efficiency.

Chemical Biology Tool Compound for Furan-3-yl Pharmacophore Validation

The furan-3-yl moiety is significantly less explored in medicinal chemistry than the furan-2-yl isomer, yet offers distinct electronic and steric properties. CAS 1795301-25-5, with its well-defined furan-3-yl propan-2-yl sulfonamide core and synthetically tractable para-CF₃ handle (amenable to further derivatization or use as a ¹⁹F NMR probe), can serve as a chemical biology tool for validating furan-3-yl pharmacophore hypotheses. The branched propan-2-yl linker introduces a chiral center, and the compound as supplied is typically racemic [1]; chiral separation (e.g., by preparative chiral HPLC) followed by individual enantiomer testing can reveal stereospecific target interactions, adding an additional dimension of SAR information that is inaccessible with achiral ethyl-linker or methylene-linker analogs such as CAS 1428370-90-4 [2].

Quote Request

Request a Quote for N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.